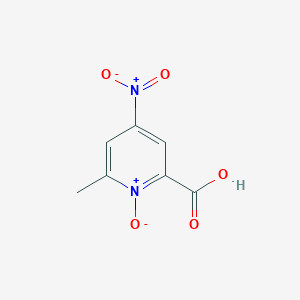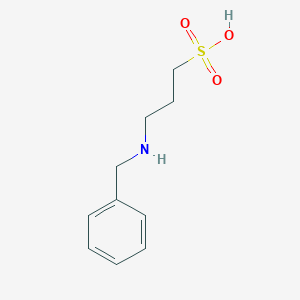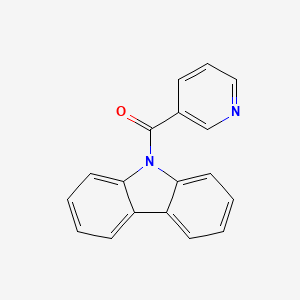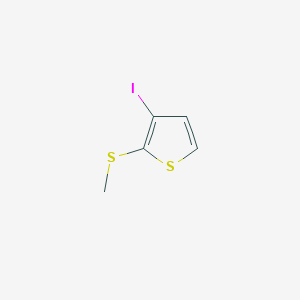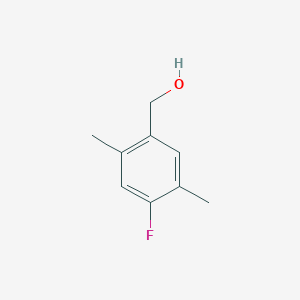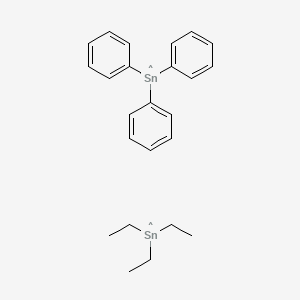
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluoro, formyl, and propoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of arylboronic acids, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient handling of reactive intermediates and the production of large quantities of the desired product with high purity. The use of flow reactors enables precise control over reaction conditions, leading to improved yields and reduced by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst, which then couples with the aryl halide to form the new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the fluoro and propoxy substituents.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
(4-Fluoro-3-methoxyphenyl)boronic acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
(3-Fluoro-2-formyl-4-propoxyphenyl)boronic acid is unique due to the combination of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluoro group can enhance the compound’s stability and reactivity, while the propoxy group can provide additional steric and electronic effects that may be beneficial in certain applications.
Eigenschaften
Molekularformel |
C10H12BFO4 |
|---|---|
Molekulargewicht |
226.01 g/mol |
IUPAC-Name |
(3-fluoro-2-formyl-4-propoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H12BFO4/c1-2-5-16-9-4-3-8(11(14)15)7(6-13)10(9)12/h3-4,6,14-15H,2,5H2,1H3 |
InChI-Schlüssel |
FQFUVEBTQHYSFX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)OCCC)F)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
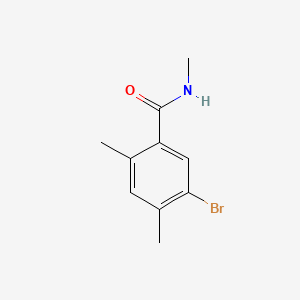
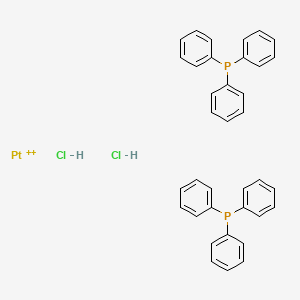
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
